Antibiotic LIQ 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antibiotic LIQ 4: is a novel antimicrobial agent belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and anions. They have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. This compound is specifically designed to combat multidrug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic LIQ 4 involves the combination of specific organic cations and anions under controlled conditions. The process typically begins with the preparation of the cation, which is then reacted with the desired anion to form the ionic liquid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to remove impurities and achieve the desired product specifications .

Análisis De Reacciones Químicas

Oxidative Stress Induction by Bactericidal Antibiotics

Bactericidal antibiotics (e.g., ciprofloxacin, ampicillin) accelerate cellular respiration, leading to ROS production via the Fenton reaction .

Chemical Pathway:

-

Electron Transport Chain Overload: Antibiotics disrupt proton motive force, increasing NADH/NAD+ ratio.

-

ROS Generation:

O2+e−→O2∙−

O2∙−+Fe2+→OH−+OH∙+Fe3+ -

Macromolecule Damage: Hydroxyl radicals oxidize lipids, proteins, and DNA .

Synthetic Modifications in Metallacarborane Antibiotics

Iodinated cobalt bis(dicarbollide) complexes exhibit enhanced antimicrobial activity through membrane disruption .

Reactivity Highlights:

-

Iodination: Addition of iodine atoms increases hydrophobicity, improving Gram-negative penetration.

-

Proton-Coupled Electron Transfer:

CoIII+H2O→CoII+OH−+H+

Table 2: Antimicrobial Activity of Metallacarboranes

| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Selectivity Index (SI) |

|---|---|---|---|

| Na[3,3′-Co] | 16 | >128 | 8 |

| Iodinated Co | 4 | 32 | 165 |

Metabolic Perturbations Linked to Antibiotic Efficacy

Bacteriostatic antibiotics (e.g., chloramphenicol) suppress respiration by accumulating NADH and central carbon metabolites, reducing ATP synthesis :

\text{NADH}+\text{H}^++0.5\\text{O}_2\rightarrow \text{NAD}^++\text{H}_2\text{O}\(\Delta G=-220\\text{kJ mol})

Key Observations:

Aplicaciones Científicas De Investigación

Antibiotic LIQ 4 has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.

Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria.

Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent biofilm formation and microbial contamination .

Mecanismo De Acción

The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .

Comparación Con Compuestos Similares

Quaternary Ammonium Compounds: Known for their antimicrobial properties but may have higher toxicity.

Imidazolium-Based Ionic Liquids: Effective against a broad spectrum of bacteria but may lack the specificity of Antibiotic LIQ 4.

Pyridinium-Based Ionic Liquids: Similar antimicrobial activity but may have different solubility and stability profiles .

Uniqueness of this compound: this compound stands out due to its tailored cation-anion combination, which enhances its antimicrobial efficacy while minimizing toxicity. Its unique structure allows for better interaction with bacterial membranes, making it more effective against resistant strains compared to other ionic liquids .

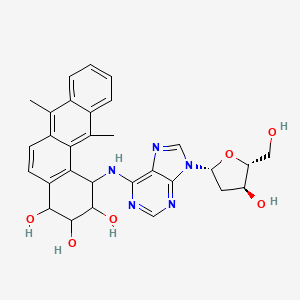

Propiedades

Número CAS |

99745-71-8 |

|---|---|

Fórmula molecular |

C30H31N5O6 |

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |

InChI |

InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1 |

Clave InChI |

MCZONDZGROJBST-OHSAYFRASA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |

SMILES isomérico |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O |

SMILES canónico |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |

Sinónimos |

LIQ 4 LIQ-4 LIQ4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.